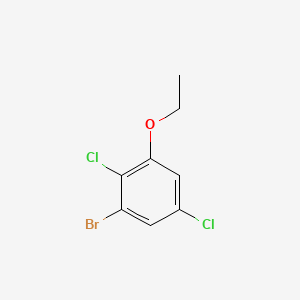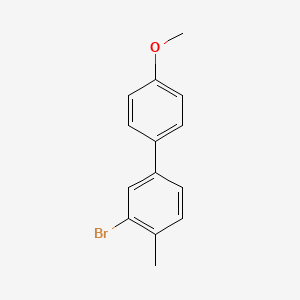
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H15FO. It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process allows for the selective reduction of the aldehyde group to an alcohol, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-one.
Reduction: 2-(4-Fluoro-3,5-dimethylphenyl)propane.
Substitution: 2-(4-Methoxy-3,5-dimethylphenyl)propan-2-ol.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom and methyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparación Con Compuestos Similares
2-(4-Fluoro-3,5-dimethylphenyl)ethanol: Similar structure but with an ethyl chain instead of a propan-2-ol chain.
2-(4-Fluoro-3,5-dimethylphenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propan chain.
2-(4-Fluoro-3,5-dimethylphenyl)propan-2-one: The ketone analog of the compound.
Uniqueness: 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, as well as the hydroxyl group on the propan-2-ol chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H15FO |
|---|---|
Peso molecular |
182.23 g/mol |
Nombre IUPAC |
2-(4-fluoro-3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-7-5-9(11(3,4)13)6-8(2)10(7)12/h5-6,13H,1-4H3 |
Clave InChI |
IHDPQDOCIKKETN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


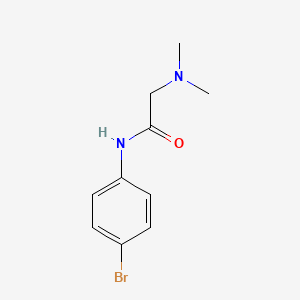

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
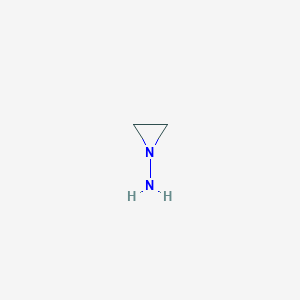
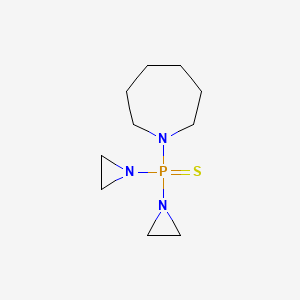
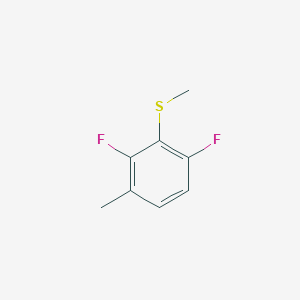
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

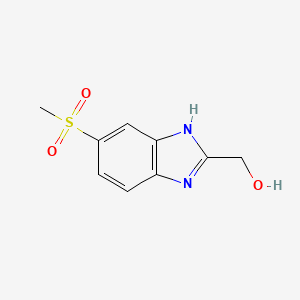
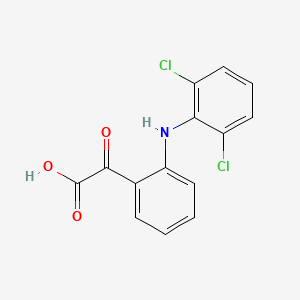
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

